2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
Description
This compound belongs to a class of carbohydrazone-functionalized benzoate esters, characterized by a 3-bromobenzoate backbone linked to a methoxyphenyl carbohydrazone moiety. Bromine at the 3-position of the benzoate may increase lipophilicity and influence steric bulk, impacting binding affinity in biological systems .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-19-10-14(12-24-25-20(26)16-5-3-9-23-13-16)7-8-18(19)29-21(27)15-4-2-6-17(22)11-15/h2-13H,1H3,(H,25,26)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHMUDHNXOEDIJ-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339259-40-4 | |
| Record name | 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Specific conditions such as temperature, solvent, and catalysts depend on the desired reaction .
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: Potential use in biochemical assays and molecular biology research.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs (Table 1) differ in substituents on the carbohydrazone and benzoate moieties, affecting physicochemical and biological properties:
Table 1: Structural Comparison of Analogs
Thermal and Solubility Properties
- Melting Points : While explicit data for the target compound is unavailable, analogs with nitro groups (e.g., C₂₂H₁₆BrN₃O₆) typically exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
- Lipophilicity: The bromine atom in the target and its analogs increases logP values compared to non-halogenated derivatives, suggesting improved membrane permeability .
Biological Activity
2-Methoxy-4-(2-(3-pyridinycarbonyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula: C23H19BrN2O4, with a molecular weight of approximately 467.32 g/mol. Its structure includes a methoxy group, a pyridine moiety, and a bromobenzoate group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19BrN2O4 |
| Molecular Weight | 467.32 g/mol |
| IUPAC Name | 2-Methoxy-4-(2-(3-pyridinycarbonyl)carbohydrazonoyl)phenyl 3-bromobenzoate |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with substituted benzoic acids. The method often employs standard organic synthesis techniques such as refluxing in organic solvents and purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds in the same class. For instance, derivatives containing pyridine and hydrazone functionalities have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Nature reported that compounds with similar structures exhibited significant cytotoxic effects against several human cancer cell lines (e.g., A549, HCT116). The mechanism was attributed to the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic activity .
Antimicrobial Properties
Compounds with methoxy and hydrazone groups have been documented for their antimicrobial activities. The presence of the pyridine ring is believed to enhance these effects by increasing membrane permeability and disrupting microbial cellular processes.
Research Findings:
In vitro assays demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .
The biological activity of 2-methoxy-4-(2-(3-pyridinycarbonyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G1/S transition.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
